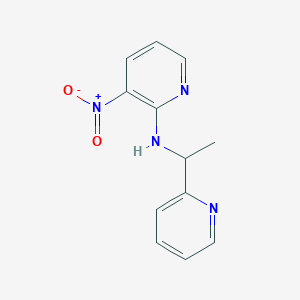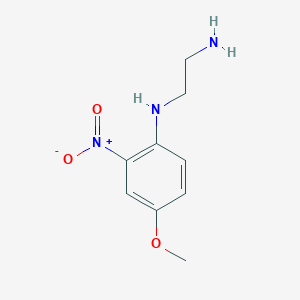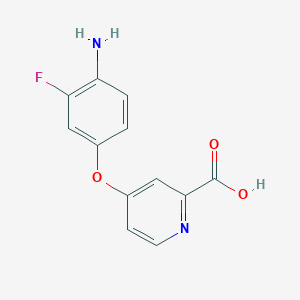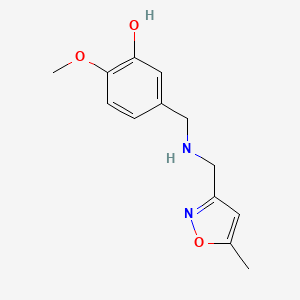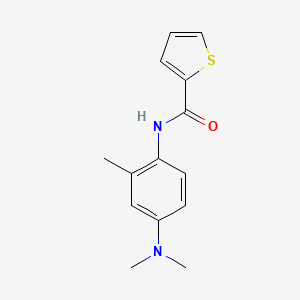
Methyl 2-(3-ethoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-ethoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a methyl ester group attached to a 2-(3-ethoxyphenyl)propanoate moiety, making it a versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-ethoxyphenyl)propanoate typically involves the esterification of 2-(3-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Methyl 2-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: 2-(3-ethoxyphenyl)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 2-(3-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
作用机制
The mechanism of action of methyl 2-(3-ethoxyphenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis can release active compounds that exert therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the active compounds released.
相似化合物的比较
Similar Compounds
Methyl 2-(3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(3-ethoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-ethoxyphenyl)propanoate: Similar structure but with the ethoxy group in the para position instead of the meta position.
Uniqueness
Methyl 2-(3-ethoxyphenyl)propanoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 2-(3-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-7-5-6-10(8-11)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
InChI 键 |
HXYGVVVVHBIENL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
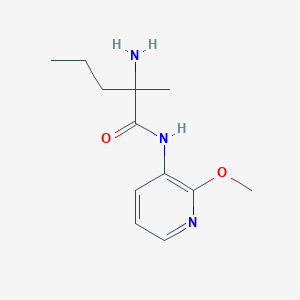
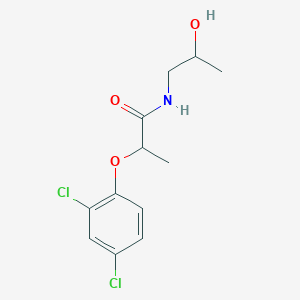
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
